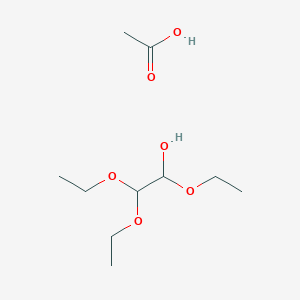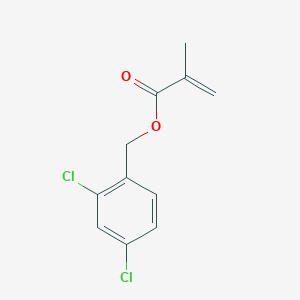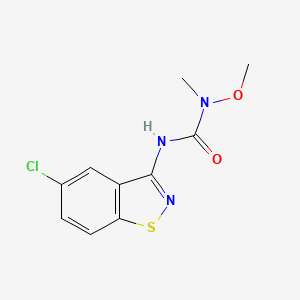![molecular formula C8H16S B14327937 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene CAS No. 111437-33-3](/img/structure/B14327937.png)
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene is an organic compound characterized by its unique structure, which includes a butene backbone with a methyl group and an isopropylthio group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene can be achieved through several methods. One common approach involves the alkylation of 2-methyl-4-buten-1-ol with isopropylthiol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated compound.
Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene involves its interaction with various molecular targets The isopropylthio group can participate in nucleophilic attacks, while the double bond can undergo addition reactions
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-butene: Similar in structure but lacks the isopropylthio group.
4-Methyl-2-pentene: Another similar compound with a different substitution pattern.
Isopropylthiol: Contains the isopropylthio group but lacks the butene backbone.
Uniqueness
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene is unique due to the presence of both a double bond and an isopropylthio group, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.
Propiedades
Número CAS |
111437-33-3 |
|---|---|
Fórmula molecular |
C8H16S |
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
2-methyl-4-propan-2-ylsulfanylbut-1-ene |
InChI |
InChI=1S/C8H16S/c1-7(2)5-6-9-8(3)4/h8H,1,5-6H2,2-4H3 |
Clave InChI |
HOGZJDRJVPVYQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
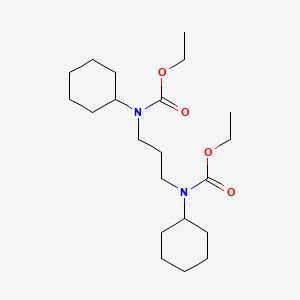
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)

![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)

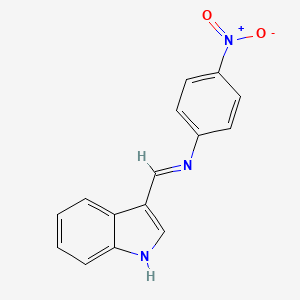
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
